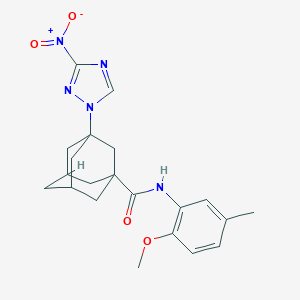

![molecular formula C17H14F2N2O2S B451647 6-(Difluoromethyl)-2-[(5-formyl-2-methoxybenzyl)thio]-4-methylnicotinonitrile CAS No. 492428-96-3](/img/structure/B451647.png)

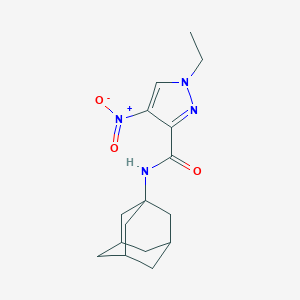

6-(Difluoromethyl)-2-[(5-formyl-2-methoxybenzyl)thio]-4-methylnicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pydiflumetofen is a broad-spectrum fungicide used in agriculture to protect crops from fungal diseases . It was first marketed by Syngenta in 2016 using their brand name Miravis . The compound is an amide which combines a pyrazole acid with a substituted phenethylamine to give an inhibitor of succinate dehydrogenase , an enzyme that inhibits cellular respiration in almost all living organisms .

Synthesis Analysis

Pydiflumetofen combines 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid with a novel amine derivative which was made from 2,4,6-trichlorobenzaldehyde . A nitrostyrene is formed in a Henry reaction between the aldehyde and nitroethane. A reduction reaction converts it to a ketone which forms an imine with methoxyamine .Physical And Chemical Properties Analysis

Pydiflumetofen has a chemical formula of C16H16Cl3F2N3O2 and a molar mass of 426.67 . It appears as an off-white solid with a melting point of 113°C . It has a solubility in water of 1.5 mg/L at 20 °C and a log P of 3.8 .Scientific Research Applications

Chemical Synthesis and Biological Activity

The compound 6-(Difluoromethyl)-2-[(5-formyl-2-methoxybenzyl)thio]-4-methylnicotinonitrile is involved in the synthesis of various heterocyclic compounds that exhibit significant biological activities. For instance, derivatives synthesized from related chemical structures have been explored for their antimicrobial activities. Compounds like 5-[6-aryl-2-(4-methoxybenzyl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methylene-pyrimidine-2,4,6-triones, derived through similar synthetic pathways, demonstrated potential antibacterial and antifungal properties (Badige, Shetty, Lamani, & Khazi, 2009). Similarly, methylene-bis-thiazolidinone derivatives prepared from analogous chemical structures have been evaluated for their nematicidal and antibacterial activities, showing promise in agricultural applications (Srinivas, Nagaraj, & Reddy, 2008).

Material Science and Synthetic Methodologies

In material science and synthetic chemistry, the compound's related structures have contributed to novel synthetic methodologies and the development of new materials. For example, the synthesis and characterization of polyphenolic compounds based on gallates, which include structures similar to 6-(Difluoromethyl)-2-[(5-formyl-2-methoxybenzyl)thio]-4-methylnicotinonitrile, have shown potential in inhibiting the growth of human hepatoma cells, offering insights into new anticancer agents (Xiao, Fang, Shi, Ding, Xu, & Zhu, 2007). Additionally, regioselective reductive ring-opening methodologies involving related chemical structures have led to innovative protecting-group strategies in synthetic chemistry, facilitating the synthesis of complex molecules (Johansson & Samuelsson, 1984).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

6-(difluoromethyl)-2-[(5-formyl-2-methoxyphenyl)methylsulfanyl]-4-methylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F2N2O2S/c1-10-5-14(16(18)19)21-17(13(10)7-20)24-9-12-6-11(8-22)3-4-15(12)23-2/h3-6,8,16H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWGXHVQZRIDREU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)SCC2=C(C=CC(=C2)C=O)OC)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F2N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Difluoromethyl)-2-[(5-formyl-2-methoxybenzyl)thio]-4-methylnicotinonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-naphthyl)-2-{5-[(4-propylphenoxy)methyl]-2-furoyl}hydrazinecarboxamide](/img/structure/B451564.png)

![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-2-(4-ethylphenyl)quinoline-4-carboxamide](/img/structure/B451565.png)

![propyl 4-(4-fluorophenyl)-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B451569.png)

![Methyl 6-ethyl-2-{[(3-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B451570.png)

![3-[(2Z)-4-(4-ethylphenyl)-2-[(3-methylphenyl)imino]-1,3-thiazol-3(2H)-yl]propan-1-ol](/img/structure/B451571.png)

![Isopropyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B451578.png)

![3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-1-adamantanecarboxamide](/img/structure/B451579.png)

methanone](/img/structure/B451584.png)

![2-amino-4-[3-({4-nitro-1H-pyrazol-1-yl}methyl)-4-methoxyphenyl]-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B451586.png)